molecular formula C9H7F4NO2 B2386651 2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid CAS No. 1270316-02-3

2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B2386651
CAS No.: 1270316-02-3
M. Wt: 237.154
InChI Key: GTKIJBKEZHNBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid is an organic compound characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a trifluoromethyl group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable fluoro-substituted benzene derivative.

    Nitration: The benzene derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Carboxylation: The amino-substituted benzene derivative is then subjected to carboxylation to introduce the acetic acid moiety.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluoro or trifluoromethyl groups.

Scientific Research Applications

2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-[4-(trifluoromethyl)phenyl]acetic acid
  • 2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid
  • 2-Amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]acetic acid

Uniqueness

2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs.

Properties

IUPAC Name

2-amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO2/c10-6-4(7(14)8(15)16)2-1-3-5(6)9(11,12)13/h1-3,7H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKIJBKEZHNBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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